5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid
CAS No.: 5376-77-2
Cat. No.: VC20168124
Molecular Formula: C23H37FO5S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5376-77-2 |
|---|---|
| Molecular Formula | C23H37FO5S |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 5-fluorosulfonyl-2-hexadecoxybenzoic acid |
| Standard InChI | InChI=1S/C23H37FO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
| Standard InChI Key | OBCPNXNWOHAEJT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
Benzoic acid backbone: Provides a rigid aromatic core with carboxylic acid functionality at the 1-position.
-
Fluorosulfonyl group (-SO₂F): A strong electron-withdrawing group at the 5-position, conferring electrophilic reactivity and potential for nucleophilic substitution reactions.
-
Hexadecyloxy chain (-OC₁₆H₃₃): A long hydrophobic alkyl ether chain at the 2-position, enhancing lipid solubility and surfactant-like behavior.
Table 1: Structural and Identifier Data
| Property | Value |
|---|---|
| CAS Number | 5376-77-2 |
| IUPAC Name | 5-fluorosulfonyl-2-hexadecoxybenzoic acid |
| Molecular Formula | C₂₃H₃₇FO₅S |
| Molecular Weight | 444.6 g/mol |
| Canonical SMILES | CCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |
| InChIKey | OBCPNXNWOHAEJT-UHFFFAOYSA-N |
The amphiphilic nature arises from the juxtaposition of the polar fluorosulfonyl/carboxylic acid groups and the nonpolar hexadecyloxy chain, enabling interactions with both hydrophilic and hydrophobic environments.
Synthesis and Production
Synthetic Pathways
While no direct synthesis route for 5-(fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is documented in the literature, analogous compounds suggest plausible strategies:
-
Friedel-Crafts Acylation: Acylation of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of AlCl₃, followed by oxidation with sodium hypochlorite, as demonstrated in the synthesis of 2,4-dichloro-5-fluorobenzoic acid .
-
Etherification: Introduction of the hexadecyloxy group via nucleophilic substitution of a halogenated benzoic acid precursor with hexadecanol under basic conditions.
-
Sulfonation/Fluorination: Sequential sulfonation and fluorination of a hydroxyl-substituted benzoic acid derivative.
Reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid side reactions involving the reactive fluorosulfonyl group .
Physicochemical Properties
Solubility and Stability
-
Solubility: Expected to exhibit limited water solubility due to the long alkyl chain, with enhanced solubility in organic solvents like dichloromethane or chloroform.
-
Thermal Stability: The fluorosulfonyl group may decompose at elevated temperatures (>150°C), releasing sulfur oxides and hydrogen fluoride .
-
pH Sensitivity: The carboxylic acid group (pKa ~4.2) confers pH-dependent solubility, ionizing in basic media to form water-soluble salts.
Table 2: Key Physicochemical Parameters
| Property | Value/Behavior |
|---|---|
| Melting Point | Not reported; estimated 80–100°C |
| LogP (Octanol-Water) | Predicted ≈6.5 (high lipophilicity) |
| Stability in Air | Moisture-sensitive; store under inert gas |
| Parameter | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, fume hood |
| Storage Conditions | -20°C, under argon or nitrogen |
| Incompatible Materials | Strong bases, oxidizing agents |
Comparative Analysis
Analogous Compounds
-
5-(Fluorosulfonyl)-2-methoxybenzoic acid (CAS 2488-50-8): Shorter methoxy chain reduces lipophilicity (LogP ≈2.1), favoring aqueous solubility over membrane permeability .
-
5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid (CID 3618475): Replacement of oxygen with sulfur in the alkyl chain increases chemical stability but reduces hydrogen-bonding capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume